1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(vinyloxy)heptane is a fluorinated compound with significant chemical and physical properties. It is classified as a perfluorinated alkane due to its fully fluorinated carbon backbone. The compound is known for its stability and resistance to degradation, which makes it of interest in various scientific applications.
This compound falls under the category of fluorinated organic compounds, specifically perfluoroalkyl substances (PFAS). These compounds are characterized by their unique properties such as low surface tension and high thermal stability.
The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(vinyloxy)heptane can involve several methods. One common approach is through the reaction of perfluorinated alcohols with vinyl ethers. This method typically requires specific catalysts to facilitate the reaction and achieve high yields.
In one synthesis pathway:
The expected yield from this reaction can be optimized by adjusting the reaction time and temperature.
The molecular structure of 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(vinyloxy)heptane features a linear chain of carbon atoms fully substituted with fluorine atoms except for one terminal carbon that is bonded to a vinyloxy group. The presence of multiple fluorine atoms contributes to its unique properties such as hydrophobicity and lipophobicity.
FC(F)(C(F)(F)C(F)(F)C(F)(F)C(F)F)C(F)(F)O=C(C=C)
.1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(vinyloxy)heptane can undergo several chemical reactions typical for alkyl fluorides:
In nucleophilic substitution reactions:
The mechanism of action for reactions involving 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(vinyloxy)heptane generally follows standard pathways for organic compounds:
Kinetic studies may reveal activation energies and rate constants for these reactions under various conditions.
This compound exemplifies the versatility and utility of fluorinated chemicals in modern applications across various scientific fields.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4